molecular formula C8H9BrN2O B13645943 2-Bromo-4-(cyclopropylmethoxy)pyrimidine

2-Bromo-4-(cyclopropylmethoxy)pyrimidine

Cat. No.: B13645943
M. Wt: 229.07 g/mol
InChI Key: MCMFNGVHSBOULY-UHFFFAOYSA-N
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Description

2-Bromo-4-(cyclopropylmethoxy)pyrimidine (molecular formula: C₈H₉BrN₂O, molecular weight: 229.08) is a halogenated pyrimidine derivative featuring a bromine atom at position 2 and a cyclopropylmethoxy group at position 4 . This compound is typically stored at 2–8°C to maintain stability, though its boiling point remains unreported . The cyclopropylmethoxy substituent introduces steric bulk and electron-donating properties, while the bromine atom facilitates participation in cross-coupling reactions, such as Suzuki-Miyaura couplings, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-4-(cyclopropylmethoxy)pyrimidine

InChI

InChI=1S/C8H9BrN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

MCMFNGVHSBOULY-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC(=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromopyrimidine as a starting material, which is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form the desired compound .

Industrial Production Methods

Industrial production of 2-Bromo-4-(cyclopropylmethoxy)pyrimidine may involve large-scale bromination and etherification reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(cyclopropylmethoxy)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce aryl-substituted pyrimidines.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(cyclopropylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Physicochemical and Reactivity Comparison

Table 1: Key Properties of 2-Bromo-4-(cyclopropylmethoxy)pyrimidine and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity Notes
This compound N/A C₈H₉BrN₂O 229.08 Br (C2), OCH₂C₃H₅ (C4) High Suzuki coupling activity
5-Bromo-2-(cyclopropylmethoxy)pyrimidine 1339137-63-1 C₈H₉BrN₂O 229.08 Br (C5), OCH₂C₃H₅ (C2) Regioselective amination challenges
2-Bromo-4-(trifluoromethyl)pyrimidine 785777-87-9 C₅H₃BrF₃N₂ 239.99 Br (C2), CF₃ (C4) Enhanced electrophilicity
5-Bromo-2-cyclopropyl-4-methylpyrimidine 1485101-85-6 C₈H₉BrN₂ 213.07 Br (C5), C₃H₅ (C2), CH₃ (C4) Low polarity, limited solubility

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